![molecular formula C7H12O2 B14764021 6,7-Dioxabicyclo[3.2.2]nonane CAS No. 283-35-2](/img/structure/B14764021.png)
6,7-Dioxabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dioxabicyclo[3.2.2]nonane is a bicyclic organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.1690 g/mol . This compound is characterized by its unique bicyclic structure, which includes two oxygen atoms forming an epoxide ring. It is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dioxabicyclo[3.2.2]nonane typically involves the reaction of cycloheptene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide ring . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the epoxide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dioxabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dioxabicyclo[3.2.2]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dioxabicyclo[3.2.2]nonane involves its ability to undergo various chemical reactions due to the presence of the epoxide ring. The epoxide ring is highly reactive and can interact with nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of different products, depending on the nature of the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size and oxygen atom positions.
3,7-Epiperoxycycloheptene: A compound with a similar epoxide ring but different overall structure.
Uniqueness
6,7-Dioxabicyclo[3.2.2]nonane is unique due to its specific bicyclic structure and the position of the epoxide ring.
Properties
CAS No. |
283-35-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6,7-dioxabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-5-7(3-1)9-8-6/h6-7H,1-5H2 |
InChI Key |
XXNKHBFCIGOWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


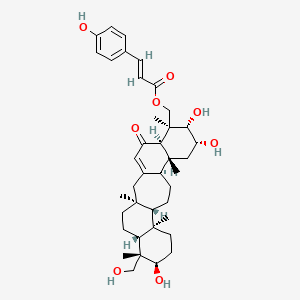
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
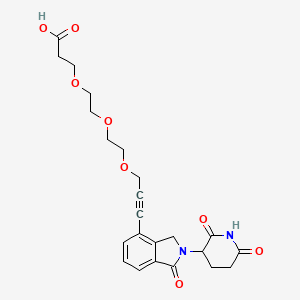
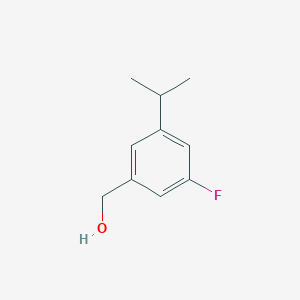
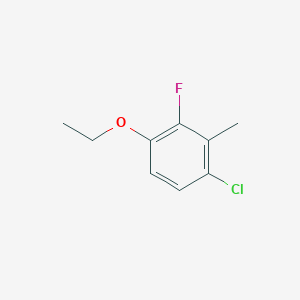
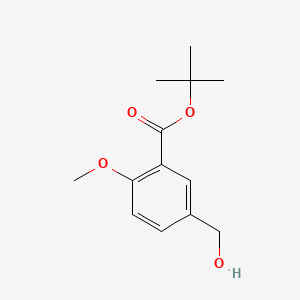
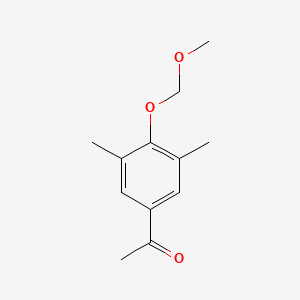
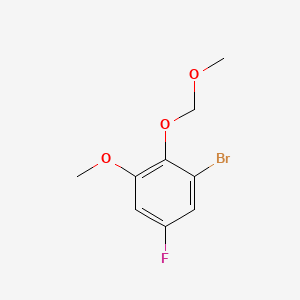
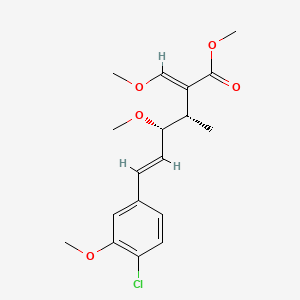
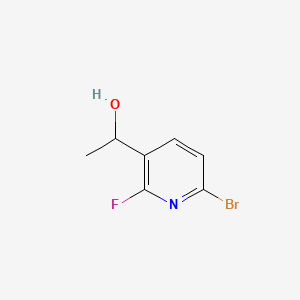
![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
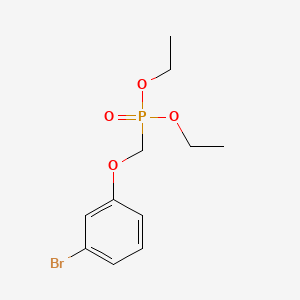
![[Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
